(Z)-Cinnamyl Cilnidipine

Pharmaceutical Quality Control Impurity Profiling Pharmacopoeial Specification

(Z)-Cinnamyl Cilnidipine, also designated as Z-Cilnidipine or Cilnidipine Impurity II, is the Z-geometric isomer of the dihydropyridine calcium channel blocker cilnidipine (CAS 132203-70-4). Cilnidipine itself is a fourth-generation dual L-/N-type calcium channel antagonist with IC50 values of 100 nM (L-type) and 200 nM (N-type), clinically used for hypertension management.

Molecular Formula C27H28N2O7
Molecular Weight 492.5 g/mol
CAS No. 146924-45-0
Cat. No. B151204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Cinnamyl Cilnidipine
CAS146924-45-0
Synonyms1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-(2-Methoxyethyl) 5-[(2Z)-3-Phenyl-2-propen-1-yl] Ester;  (Z)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-Methoxyethyl 3-Phenyl-2-propenyl Ester; 
Molecular FormulaC27H28N2O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-
InChIKeyKJEBULYHNRNJTE-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Cinnamyl Cilnidipine (CAS 146924-45-0): Z-Isomer Impurity Reference Standard for Cilnidipine Quality Control


(Z)-Cinnamyl Cilnidipine, also designated as Z-Cilnidipine or Cilnidipine Impurity II, is the Z-geometric isomer of the dihydropyridine calcium channel blocker cilnidipine (CAS 132203-70-4) [1]. Cilnidipine itself is a fourth-generation dual L-/N-type calcium channel antagonist with IC50 values of 100 nM (L-type) and 200 nM (N-type), clinically used for hypertension management [2]. The Z-isomer (CAS 146924-45-0) is structurally distinguished by the cis (Z) configuration at the cinnamyl ester double bond, whereas the pharmacologically active parent drug cilnidipine bears the trans (E) configuration [3]. This compound is primarily recognized as the major photodegradation impurity of cilnidipine and serves as a critical reference standard for pharmaceutical impurity profiling, stability-indicating method validation, and regulatory quality control (QC) of cilnidipine active pharmaceutical ingredient (API) and finished dosage forms [4].

Why (Z)-Cinnamyl Cilnidipine Cannot Be Substituted by Generic Cilnidipine Reference Materials


Cilnidipine (E-isomer) and (Z)-Cinnamyl Cilnidipine are geometric isomers that exhibit critically different chromatographic, photochemical, and toxicological behaviors, making them non-interchangeable in analytical and regulatory contexts [1]. In standard pharmacopoeial HPLC methods prescribed by JP18 and ChP2020, the Z-isomer co-elutes with the cilnidipine main peak under conventional reversed-phase conditions, necessitating a dedicated, well-characterized Z-isomer reference standard for accurate identification and quantification [2]. Furthermore, the Z-isomer is specifically regulated as Impurity II in cilnidipine drug substance and product monographs, with a defined acceptance limit of 0.5% and a relative response factor (RRF) of 1.13 per ChP 2020 [3]. Crucially, the Z-isomer has demonstrated greater cytotoxicity than cilnidipine on Chinese hamster lung (CHL) cells, elevating its significance as a safety-critical impurity that must be individually resolved and quantified rather than estimated via the parent drug calibration curve [4]. Generic cilnidipine reference standards lacking certified Z-isomer identity and purity cannot satisfy these pharmacopoeial system suitability, specificity, and quantification requirements.

Quantitative Differentiation Evidence for (Z)-Cinnamyl Cilnidipine (CAS 146924-45-0) Versus Cilnidipine and Other Related Substances


Pharmacopoeial Acceptance Limit and Relative Response Factor for Z-Isomer Impurity in Cilnidipine Drug Products (ChP 2020)

The Chinese Pharmacopoeia (ChP 2020) establishes a specific, quantitative acceptance criterion for the Z-isomer impurity (Impurity II) in cilnidipine tablets and capsules. The Z-isomer peak area, corrected by a relative response factor (RRF) of 1.13, must not exceed 2.5 times the main peak area of the reference solution, corresponding to a limit of 0.5% [1]. By comparison, Impurity I (piperidine ring-containing photodegradation impurity) has a distinct RRF of 1.53 and a tighter limit of 0.3% [1]. These RRF values are compound-specific correction factors that directly reflect differential UV detector response between each impurity and cilnidipine, and their use is mandatory for accurate quantification — the Z-isomer cannot be quantified using the Impurity I RRF or cilnidipine's own response factor without introducing systematic error [2].

Pharmaceutical Quality Control Impurity Profiling Pharmacopoeial Specification

Photodegradation Pathway Specificity: Z-Isomer Is the Dominant Solid-State Photodegradation Product, Whereas Impurity III Dominates in Solution

LC-Q-Orbitrap MS analysis of photodegraded cilnidipine revealed two distinct degradation pathways governed by the physical state of the drug during light exposure [1]. Impurity II (the Z-isomer) is predominantly generated when cilnidipine powder is directly exposed to daylight, accounting for it being one of the two main impurities found in marketed cilnidipine products [1]. In contrast, Impurity III (a piperidine ring-containing photoproduct) is primarily formed when cilnidipine is exposed to daylight in ethanolic solution [1]. This state-dependent formation means that the Z-isomer is the principal photo-degradant of concern during solid-state storage, manufacturing of solid dosage forms, and in bulk API handling, whereas Impurity III is more relevant to solution-phase processes and residual solvent scenarios [2].

Photostability Forced Degradation Degradation Pathway Differentiation

Differential Cytotoxicity of Z-Isomer Impurity Versus Cilnidipine on CHL Cells

The cytotoxicity of cilnidipine photodegradation impurities was evaluated on Chinese hamster lung (CHL) cells using the CellTiter-Glo viability assay [1]. The concentrations of Impurity II (Z-isomer) and Impurity III required for 50% reduction of CHL cell viability were determined and compared against cilnidipine [1]. The results demonstrated that the cytotoxicity of Impurity II (Z-isomer) on CHL cells was greater than the cytotoxicity of cilnidipine itself, indicating that the Z-isomer impurity poses a distinct and elevated cellular toxicity risk relative to the parent drug [1]. This finding has direct implications for ICH Q3A/Q3B impurity qualification thresholds and safety assessment, as impurities exceeding identification thresholds that exhibit greater toxicity than the parent drug substance may require tighter control limits or additional toxicological qualification [2].

Impurity Safety Qualification Cytotoxicity Genotoxic Impurity Risk Assessment

Chromatographic Co-Elution Challenge: Z-Isomer Retention Time Is Nearly Identical to Cilnidipine in Standard Pharmacopoeial Methods

In the official pharmacopoeial HPLC methods for cilnidipine related substances published in JP18 and ChP2020, the Z-isomer impurity exhibits a retention time nearly identical to that of the cilnidipine main peak under standard reversed-phase conditions, making baseline separation extremely challenging with conventional C18 columns and mobile phases [1]. A dedicated patent (CN202411919750) describes a method using a Fortis Speedcore PFP column (4.6 mm × 150 mm, 2.6 μm) with a methanol-water mobile phase (85:15 to 75:25 v/v) at a flow rate of 0.4–0.6 mL/min under isocratic elution for 30–40 minutes to achieve baseline resolution between the Z-isomer and cilnidipine [1]. In contrast, Impurity I (the piperidine ring impurity) is more readily resolved under standard pharmacopoeial conditions. This co-elution challenge means that without a certified Z-isomer reference standard to confirm peak identity and establish system suitability, the Z-isomer content in cilnidipine samples may be systematically underestimated or entirely missed during routine QC analysis [2].

Method Development Chromatographic Selectivity Pharmacopoeial System Suitability

Predicted Physicochemical Properties: ACD/LogP of 5.36 and Molecular Descriptors for (Z)-Cinnamyl Cilnidipine

Predicted physicochemical properties generated using the ACD/Labs Percepta Platform (version 14.00) provide key molecular descriptors for (Z)-Cinnamyl Cilnidipine: ACD/LogP = 5.36, ACD/LogD (pH 5.5 and 7.4) = 5.24, density = 1.2 ± 0.1 g/cm³, boiling point = 652.6 ± 55.0 °C, polar surface area = 120 Ų, 12 freely rotatable bonds, and 1 Rule of 5 violation . The parent drug cilnidipine (E-isomer, CAS 132203-70-4) yields identical predicted ACD/LogP (5.36) and LogD values . The near-identity of these bulk property predictions underscores the fact that E/Z isomer differentiation cannot rely on global lipophilicity or solubility estimates but must depend on geometry-sensitive analytical techniques — specifically chromatographic resolution and spectroscopic identification (NMR, MS/MS fragmentation patterns) that are sensitive to the spatial arrangement of the cinnamyl moiety [1].

Physicochemical Characterization Lipophilicity Analytical Method Development

High-Value Application Scenarios for (Z)-Cinnamyl Cilnidipine (CAS 146924-45-0) in Pharmaceutical R&D and Quality Control


Pharmacopoeial System Suitability and QC Release Testing of Cilnidipine API and Finished Dosage Forms

In routine quality control laboratories performing ChP 2020-compliant related substances testing for cilnidipine tablets and capsules, a certified (Z)-Cinnamyl Cilnidipine reference standard is used to prepare system suitability solutions that confirm chromatographic resolution between the Z-isomer peak and the cilnidipine main peak. The standard is also essential for calculating the Z-isomer content using the pharmacopoeially mandated RRF of 1.13, with acceptance at ≤0.5% of the labeled cilnidipine content [1]. Without this specific impurity reference standard, laboratories cannot satisfy the identification, specificity, and quantification criteria required for batch release under ChP 2020.

Stability-Indicating Method Development (SIM) and Forced Degradation Studies for Cilnidipine Formulations

During photostability and forced degradation studies under ICH Q1B conditions, a pure (Z)-Cinnamyl Cilnidipine reference standard is required to identify and quantify the solid-state photodegradation product (Impurity II) formed when cilnidipine powder or tablets are exposed to daylight [1]. The standard enables mass balance assessment, peak purity verification via PDA or LC-MS, and determination of the degradation kinetics of the E→Z photoisomerization pathway, which is distinct from the solution-phase degradation pathway leading to Impurity III [2]. This differentiation is critical for assigning root causes of impurity formation during manufacturing process optimization and packaging material selection.

ANDA Regulatory Submission Impurity Profiling and Toxicological Qualification

For generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for cilnidipine products, a fully characterized (Z)-Cinnamyl Cilnidipine reference standard is mandatory for impurity profiling studies submitted in the Chemistry, Manufacturing, and Controls (CMC) section [1]. Given the evidence that the Z-isomer exhibits greater cytotoxicity than cilnidipine on CHL cells, regulatory reviewers expect specific identification, quantification, and toxicological qualification data for this impurity under ICH Q3A/Q3B thresholds [2]. The reference standard is used for analytical method validation (ICH Q2(R1)), determination of the impurity's relative retention time and RRF, and establishment of justified specification limits in the drug substance and drug product specifications.

Photostability Evaluation of Pharmaceutical Packaging Materials for Cilnidipine Products

Studies evaluating the shading effectiveness of different pharmaceutical packaging materials (PVC blister, aluminum blister, HDPE bottle, etc.) for cilnidipine tablets and capsules rely on quantitative monitoring of Z-isomer formation as the primary indicator of photodegradation [1]. A certified (Z)-Cinnamyl Cilnidipine reference standard enables accurate quantitation of Impurity II levels in stability samples stored under ICH Q1B confirmatory photostability conditions, providing the comparative data required to justify packaging material selection and to demonstrate that the chosen packaging maintains Z-isomer levels below the 0.5% ChP 2020 limit throughout the product shelf life [1].

Quote Request

Request a Quote for (Z)-Cinnamyl Cilnidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.